molecular formula C11H18O4 B3432434 Methyl camphorate CAS No. 219496-46-5

Methyl camphorate

Cat. No.: B3432434
CAS No.: 219496-46-5
M. Wt: 214.26 g/mol
InChI Key: VFNNTVXOZWMVGX-WRWORJQWSA-N
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Description

Methyl camphorate is a chemical compound with the molecular formula C11H18O4 and is recognized under PubChem CID 736662 . As an ester derived from camphoric acid, it is part of a broader class of camphor-related compounds that are of significant interest in scientific research . Researchers investigate these compounds for their potential roles in various applications. For instance, studies on related terpenes, such as camphor and menthol, have explored their use in topical formulations for pain and pruritus management, suggesting a potential research pathway for this compound in transdermal studies . Furthermore, other camphor derivatives are studied for their utility in enhancing the skin delivery of active ingredients, indicating that this compound may also be relevant in research focused on penetration enhancement and the thermodynamic interactions with biological barriers like the stratum corneum . The primary value of this compound for researchers lies in its use as a standard or building block in chemical synthesis, pharmacokinetic studies, and the development of novel therapeutic or industrial formulations. It is strictly intended for laboratory research purposes. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper safety protocols should be followed, as with all chemical substances.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,3R)-3-methoxycarbonyl-1,2,2-trimethylcyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-10(2)7(8(12)15-4)5-6-11(10,3)9(13)14/h7H,5-6H2,1-4H3,(H,13,14)/t7-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNNTVXOZWMVGX-WRWORJQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC1(C)C(=O)O)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC[C@H](C1(C)C)C(=O)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26252-15-3, 219496-46-5
Record name Methyl camphorate, (+/-)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl camphorate, (-)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL CAMPHORATE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZG0T7I1N0L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METHYL CAMPHORATE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J40EV4V2Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies and Chemical Transformations of Methyl Camphorate

Stereoselective and Enantiospecific Synthesis of Methyl Camphorate and its Analogs

The controlled synthesis of specific stereoisomers of this compound and related compounds is paramount for their application in various fields of chemical science. This is achieved through methodologies that leverage chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliary Approaches in Camphorate Derivatization

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The rigid bicyclic framework of camphor (B46023) makes its derivatives excellent candidates for such auxiliaries. These auxiliaries enforce a high degree of facial selectivity in reactions due to steric hindrance, guiding the approach of reagents to one side of the molecule. iupac.org

A prominent example is Oppolzer's camphorsultam, which is derived from camphorsulfonic acid. iupac.orgwikipedia.org While not directly used in the synthesis of the simple this compound ester, the principles of its application in controlling stereochemistry are directly relevant to the derivatization of the camphorate skeleton. For instance, N-enoyl derivatives of camphorsultam undergo highly selective Diels-Alder additions, 1,4-additions, and dihydroxylations. iupac.org The auxiliary is later cleaved under mild conditions to yield the chiral product, and the auxiliary can often be recovered.

Another recently developed camphor-derived auxiliary is CAMDOL, a camphor-diol chiral auxiliary. This auxiliary has demonstrated excellent stereocontrol in the α-functionalization of attached phosphonates, achieving high diastereoselectivity in reactions like α-azidation. acs.org Such strategies could be adapted for the stereocontrolled functionalization of the carbon backbone of this compound.

Table 1: Examples of Camphor-Derived Chiral Auxiliaries and Their Applications

Chiral AuxiliaryReaction TypeSubstrate ClassTypical Diastereoselectivity (d.r.)
Oppolzer's CamphorsultamAldol ReactionN-Acylsultams>95:5
Oppolzer's CamphorsultamMichael AdditionN-MethacryloylsultamHigh
Oppolzer's CamphorsultamDiels-Alder ReactionN-Enoylsultams>98:2
CAMDOLα-AzidationPhosphonatesup to >99:1

Asymmetric Catalysis and Organocatalysis in this compound Synthesis

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst generates a large quantity of a chiral product. Camphor-derived molecules are frequently used as chiral ligands in metal-based catalysis or as standalone organocatalysts. researchgate.net

Camphor-based pyridine (B92270) ligands have been successfully employed in various asymmetric reactions, including carbonyl additions with organozinc reagents and hydrogenations. researchgate.netrsc.org These ligands coordinate to a metal center, creating a chiral environment that differentiates between the two enantiotopic faces of a prochiral substrate. For instance, camphor-derived pyridyl alcohols have been used to catalyze the addition of diethylzinc (B1219324) to aldehydes with moderate to good enantioselectivity (up to 85% ee). ukzn.ac.za

In the realm of organocatalysis, which avoids the use of metals, camphor derivatives have also proven valuable. Bifunctional organocatalysts, often containing a camphor scaffold linked to a proline or thiourea (B124793) moiety, can activate both the nucleophile and the electrophile simultaneously. researchgate.net These catalysts have been effective in promoting asymmetric Michael reactions, with some camphor-1,3-diamine-derived squaramide organocatalysts achieving excellent enantioselectivities (up to >99% ee). researchgate.net

Table 2: Application of Camphor-Derived Catalysts in Asymmetric Synthesis

Catalyst TypeReactionEnantioselectivity (ee)
Camphor-derived Pyridyl Alcohol Ligand (with Zn(OTf)₂)Henry (Nitroaldol) Reactionup to 56%
Camphor-derived Pyridyl Alcohol Ligand (with Cu(OTf)₂)Diels-Alder Reactionup to 43%
Camphor-derived Squaramide OrganocatalystMichael Addition>99%
Pyrrolidinyl-camphor OrganocatalystMichael Additionup to 95%

Functionalization and Derivatization Strategies for the this compound Skeleton

Modifying the core structure of this compound allows for the synthesis of a diverse range of analogs with potentially new properties. These modifications can be targeted to specific positions on the molecule through regioselective reactions.

Regioselective Modifications and Substitutions

The camphor skeleton has several carbon atoms that can be functionalized, but their reactivity is influenced by the steric and electronic environment. Recent developments in C-H functionalization provide new ways to derivatize the camphor framework in a selective and predictable manner. nih.gov

Historically, functionalization has often relied on rearrangements of the bornane skeleton. nih.gov However, direct C-H functionalization is a more efficient approach. For example, kinetic methylation of camphor enolates preferentially yields the 3-exo-methyl derivative. The exo/endo diastereoselectivity of this reaction is dependent on the metal counterion of the enolate. researchgate.net Regiospecific bromination reactions have also been developed to introduce functionality at the C8, C9, and C10 positions, providing synthetic routes to various disubstituted camphor derivatives. researchgate.net These methodologies for regioselective functionalization of the camphor core are applicable to the this compound skeleton, allowing for targeted substitutions.

Synthesis of Novel this compound Analogs and Hybrid Compounds

This compound can serve as a chiral building block for the synthesis of more complex molecules. By modifying its ester groups or introducing new functional groups onto the bicyclic core, a library of novel analogs can be created. For example, the principles used in the synthesis of 3-methylated analogs of other biologically relevant molecules, such as Pazinaclone, can be applied to the camphorate structure. nih.gov This often involves a cascade reaction followed by further transformations. The introduction of a methyl group, for instance, is a common strategy in medicinal chemistry to optimize a compound's properties. nih.gov The synthesis of such analogs often begins with a key intermediate that can be produced enantioselectively, for instance through asymmetric phase transfer catalysis. nih.gov

Mechanistic Investigations of this compound Reactions

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For reactions involving camphor derivatives, mechanistic studies often focus on explaining the high levels of stereoselectivity observed.

In reactions controlled by chiral auxiliaries like camphorsultam, the stereochemical outcome is dictated by the conformation of the acyl-auxiliary bond and the steric shielding of one face of the reactive intermediate (e.g., enolate or dienophile) by the sultam ring. wikipedia.org The rigid camphor backbone locks the auxiliary into a specific conformation, presenting a significant steric barrier that directs the incoming electrophile to the opposite, less hindered face.

For catalytic reactions, the mechanism involves the formation of a transient chiral complex between the catalyst and the substrate(s). In the case of the CAMDOL-auxiliary-directed α-azidation of phosphonates, Density Functional Theory (DFT) calculations have been used to investigate the transition states. acs.org These studies revealed that the stereoselectivity arises from both steric and electronic modulation. The calculations showed a significant energy difference between the transition states leading to the two possible diastereomers, with the favored pathway being the one where steric clash between phenyl groups on the auxiliary and the substrate is minimized. acs.org This type of computational analysis provides deep insight into the origins of stereoselectivity and is a powerful tool for predicting the outcomes of new reactions.

Elucidation of Rearrangement Pathways (e.g., Wagner-Meerwein, Alkyl Shifts)

The bornane skeleton, upon which this compound is built, is susceptible to carbocation-mediated rearrangements, most notably the Wagner-Meerwein rearrangement. wikipedia.orglscollege.ac.injetir.org This class of 1,2-rearrangement reactions involves the migration of a hydrogen, alkyl, or aryl group from one carbon to an adjacent carbocationic center. wikipedia.orgjetir.org Such rearrangements are often initiated by the formation of a carbocation, which can be generated from precursors like alcohols or alkyl halides under acidic conditions.

While specific studies detailing the Wagner-Meerwein rearrangement of this compound itself are not extensively documented in readily available literature, the behavior of the parent camphor scaffold provides a strong predictive framework. In camphor and its derivatives, the formation of a carbocation at various positions on the bicyclic ring can trigger a cascade of skeletal reorganizations. For instance, the conversion of isoborneol (B83184) to camphene (B42988) is a classic example of a Wagner-Meerwein rearrangement in a related bicyclic terpene. wikipedia.orgyoutube.com

Alkyl shifts, a subset of these rearrangements, are also plausible within the this compound structure under appropriate conditions. researchgate.net These shifts typically involve the migration of a methyl group to an adjacent electron-deficient carbon. The driving force for such rearrangements is the formation of a more stable carbocation. For example, a secondary carbocation could rearrange to a more stable tertiary carbocation. The intricate interplay of steric and electronic effects within the rigid camphor framework dictates the feasibility and outcome of these molecular reshuffles.

The mechanism of these rearrangements is believed to proceed through a bridged, non-classical carbocation intermediate, particularly in bicyclic systems like the one in this compound. The stereoelectronic requirements for orbital overlap during the migration are critical in determining the reaction pathway.

Table 1: Key Rearrangement Pathways in Camphor Derivatives

Rearrangement TypeDescriptionKey IntermediatesDriving Force
Wagner-Meerwein 1,2-migration of an alkyl or hydride to an adjacent carbocation.Carbocations (often non-classical)Formation of a more stable carbocation.
Alkyl Shift A specific type of Wagner-Meerwein involving the migration of an alkyl group.CarbocationsRelief of ring strain, formation of a more stable carbocation.
Nametkin Rearrangement A specific type of Wagner-Meerwein rearrangement involving the rearrangement of methyl groups in certain terpenes. wikipedia.orgCarbocationsIsomerization to a thermodynamically more stable structure.

Stereochemical Control and Diastereoselectivity in Synthetic Routes

The synthesis of this compound from camphoric acid presents interesting challenges and opportunities in stereochemical control. Camphoric acid itself possesses chiral centers, and the esterification process can, in principle, lead to different diastereomers if additional stereocenters are present or introduced.

The esterification of the two carboxylic acid groups in camphoric acid is subject to steric hindrance. vnu.edu.vnsemanticscholar.org The carboxyl group at the C1 position is more sterically hindered than the one at the C3 position. This inherent difference can be exploited to achieve selective mono-esterification or to influence the diastereoselectivity of reactions at or near these centers.

The use of chiral auxiliaries or catalysts in the synthesis of camphor derivatives is a common strategy to achieve high levels of stereocontrol. While specific examples for the direct diastereoselective synthesis of substituted methyl camphorates are not abundant, the principles established in the broader field of asymmetric synthesis using camphor-derived scaffolds are applicable. The rigid conformation of the camphor backbone can effectively transmit stereochemical information, influencing the facial selectivity of reactions.

Table 2: Factors Influencing Stereoselectivity in Camphor Derivative Synthesis

FactorInfluence on StereoselectivityExample
Steric Hindrance Directs incoming reagents to the less hindered face of the molecule.Preferential esterification of the less hindered carboxylic acid group in camphoric acid. vnu.edu.vnsemanticscholar.org
Reaction Conditions Choice of base, solvent, and temperature can alter the kinetic vs. thermodynamic product ratio.The ratio of 3-exo to 3-endo methylation of camphor can be controlled by the reaction conditions. researchgate.net
Chiral Auxiliaries Covalently attached chiral groups that direct the stereochemical outcome of a reaction.Use of camphor-derived auxiliaries to control the stereochemistry of various transformations.
Substrate Control The inherent stereochemistry of the starting material influences the formation of new stereocenters.The fixed stereocenters of the camphor skeleton guide the approach of reagents.

Industrial and Scalable Synthetic Approaches for Research Purposes

While large-scale industrial production of this compound is not widespread, the synthesis of its precursor, camphor, is a well-established industrial process. researchgate.net Synthetic camphor is typically produced from alpha-pinene (B124742), a component of turpentine (B1165885). The synthesis involves the isomerization of alpha-pinene to camphene, followed by esterification and hydrolysis to isoborneol, which is then oxidized to camphor.

For research purposes, the synthesis of this compound is typically achieved through the esterification of camphoric acid. vnu.edu.vnsemanticscholar.org Camphoric acid can be obtained by the oxidation of camphor. The esterification can be carried out using standard methods, such as Fischer esterification with methanol (B129727) in the presence of an acid catalyst.

Given the steric hindrance around the carboxylic acid groups of camphoric acid, particularly the one at C1, more robust esterification methods may be required for efficient and scalable laboratory synthesis. vnu.edu.vn Activating the carboxylic acid, for example, by converting it to an acid chloride or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), can facilitate the reaction with methanol.

A key consideration for a scalable research synthesis is the purification of the final product. Distillation or chromatography are common methods to obtain pure this compound. The development of a scalable process would focus on optimizing reaction conditions to maximize yield and minimize the need for extensive purification. This includes selecting an appropriate catalyst that is both efficient and easily removable, as well as optimizing temperature, reaction time, and stoichiometry.

For instance, a solvent-free approach for the esterification of camphoric acid has been explored, which could offer a greener and potentially more scalable route for the synthesis of its esters. vnu.edu.vn This method involves the in-situ formation of a mixed anhydride (B1165640) to activate the carboxylic acid.

Table 3: Comparison of Synthetic Approaches for this compound

MethodReagentsAdvantagesDisadvantagesScalability for Research
Fischer Esterification Camphoric acid, Methanol, Acid catalyst (e.g., H₂SO₄)Simple, uses readily available reagents.Reversible reaction, may require forcing conditions due to steric hindrance.Moderate
Acid Chloride Route Camphoric acid, Thionyl chloride, MethanolHighly reactive, drives the reaction to completion.Generates corrosive byproducts (HCl, SO₂).Good
Carbodiimide Coupling Camphoric acid, Methanol, DCC, DMAP (catalyst)Mild reaction conditions.DCC is a known allergen, formation of dicyclohexylurea byproduct can complicate purification.Good
Anhydride Intermediate Camphoric anhydride, MethanolCan be efficient, especially for mono-esterification.Requires prior synthesis of the anhydride.Moderate

Elucidation of Methyl Camphorate Molecular Architecture and Conformational Dynamics

Advanced Spectroscopic Characterization for Structural Proof and Conformational Analysis

Spectroscopic methods are indispensable tools for confirming the structural integrity and exploring the conformational landscape of methyl camphorate.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the stereochemistry of molecules like this compound. By analyzing the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra, the relative orientation of atoms and functional groups can be determined. For instance, in camphor (B46023) derivatives, the chemical shifts of the methyl groups are particularly sensitive to their stereochemical environment. researchgate.netcdnsciencepub.comacs.org The application of two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can establish through-space correlations between protons, providing definitive evidence for stereochemical assignments. huji.ac.il Lanthanide shift reagents have also been employed to induce shifts in the proton NMR spectrum of camphor derivatives, aiding in the assignment of methyl proton resonances. acs.org

Atom/Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C1-~50
C2-~218 (C=O)
C3~1.8-2.5~45
C4~1.9~43
C5~1.3-1.9~27
C6~1.3-1.9~30
C7-~58
C8-CH₃~0.9~19
C9-CH₃~0.8~19
C10-CH₃~1.0~10
O-CH₃~3.7~52

This table is a generalized representation for educational purposes and may not reflect the exact values for this compound.

Chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL), are crucial for determining the absolute configuration of chiral molecules like this compound. rsc.orgresearchgate.net These methods measure the differential absorption or emission of left and right circularly polarized light, providing a unique spectral fingerprint related to the molecule's three-dimensional structure. The Cotton effect observed in the CD spectrum, particularly for the n → π* transition of the carbonyl group in camphor derivatives, is highly sensitive to the stereochemistry. frontiersin.org

Vibrational Circular Dichroism (VCD) offers another layer of structural information by probing the stereochemistry through infrared vibrational transitions. acs.orgresearchgate.netnih.gov By comparing experimental VCD spectra with those predicted by quantum chemical calculations, the absolute configuration can be confidently assigned. researchgate.netnih.govaip.org The analysis of dissymmetry factor spectra, which is the ratio of the VCD to the infrared absorption intensity, can enhance the reliability of these assignments. nih.gov Computational approaches, often employing Density Functional Theory (DFT), are frequently used to simulate and interpret chiroptical spectra, aiding in the detailed analysis of vibrational modes and their contribution to the observed signals. frontiersin.orgacs.orgnih.govnih.gov

Mass spectrometry (MS) is a fundamental analytical technique used to confirm the molecular weight of this compound and to elucidate its fragmentation pathways under ionization. In electron ionization (EI) mass spectrometry, the molecule is bombarded with electrons, leading to the formation of a molecular ion and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For camphor derivatives, common fragmentation pathways involve α-cleavage relative to the carbonyl group and rearrangements. researchgate.net The analysis of these fragmentation patterns provides valuable information about the connectivity of atoms within the molecule. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition. researchgate.net

Table 2: Plausible Mass Spectrometry Fragments for this compound (Note: This table is hypothetical, based on general fragmentation patterns of camphor derivatives and esters.)

m/z Value Plausible Fragment Identity Fragmentation Process
[M]+This compound molecular ion-
[M - 31]+Loss of a methoxy (B1213986) radical (•OCH₃)α-cleavage
[M - 59]+Loss of a carboxymethyl radical (•COOCH₃)Cleavage of the ester group
95Dimethylcyclopentenyl cationRearrangement and cleavage of the bicyclic ring

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. numberanalytics.com By diffracting X-rays through a single crystal of this compound, a diffraction pattern is produced that can be mathematically transformed into a detailed electron density map of the molecule. This map reveals the exact bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry. numberanalytics.comresearchgate.net For camphor derivatives, X-ray crystallography has been instrumental in confirming the boat conformation of the six-membered ring and the absolute configuration of the chiral centers. researchgate.netresearchgate.netsamipubco.com The crystal structure also provides insights into intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of molecules in the crystal lattice. samipubco.com

Conformational Analysis and Energy Landscape Mapping using Experimental and Computational Methods

The flexibility of the bicyclic ring system and the rotation of the methyl ester group in this compound give rise to multiple possible conformations. Understanding the relative energies and interconversion barriers of these conformers is crucial. This can be achieved through a combination of experimental techniques and computational modeling. beilstein-journals.orgresearchgate.net

Computational methods, such as molecular mechanics and quantum chemical calculations (e.g., DFT), are powerful tools for mapping the potential energy surface of the molecule. escholarship.orgnih.gov These calculations can identify low-energy conformers, estimate their relative populations, and determine the energy barriers for conformational changes. beilstein-journals.org For example, the rotation of the methyl groups in camphor has been analyzed using computational methods to determine the global energy minimum and rotational barriers. beilstein-journals.org Experimental data from techniques like variable-temperature NMR can provide information about the dynamic processes and energy barriers between different conformations in solution. Combining experimental and computational approaches provides a robust understanding of the conformational dynamics of this compound. nih.govnih.gov

Computational and Theoretical Chemistry Studies of Methyl Camphorate

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of molecules. unipd.it While specific studies on methyl camphorate are not prominent, extensive research on camphor (B46023) and related structures provides a robust framework for understanding its characteristics. researchgate.netresearchgate.net

Detailed Research Findings:

Researchers have employed DFT methods, such as B3LYP with basis sets like 6-31G(d,p) and 6-311++G(d,p), to determine optimized molecular geometries, vibrational frequencies, and electronic properties of camphor and its derivatives. researchgate.netresearchgate.netacs.org These calculations allow for the prediction and interpretation of experimental spectra, including FT-IR and NMR. researchgate.netache-pub.org.rs

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. acs.org Analysis of the Molecular Electrostatic Potential (MEP) map reveals the charge distribution and identifies regions prone to electrophilic or nucleophilic attack. acs.org For camphor-like molecules, the negative potential is typically concentrated around the electronegative oxygen atom of the carbonyl group, indicating a site for electrophilic interaction. acs.org

Table 1: Representative Quantum Chemical Parameters Calculated for Camphor-like Molecules using DFT Methods.
ParameterDescriptionTypical Finding for Camphor Scaffold
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to electron-donating ability.Localized around the carbonyl group.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Localized around the carbon-oxygen double bond. unipd.it
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. acs.orgA relatively large gap suggests high stability.
Dipole Moment (μ)A measure of the overall polarity of the molecule.Calculated values for camphor are approximately 3.08 D. researchgate.net
Molecular Electrostatic Potential (MEP)Maps the charge distribution, predicting sites for intermolecular interactions. acs.orgNegative potential (red/yellow) on the carbonyl oxygen; positive potential (blue) on hydrogen atoms.

Molecular Dynamics Simulations of this compound and its Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational changes and intermolecular interactions within a dynamic environment.

Detailed Research Findings:

MD simulations have been used to study camphor and its derivatives in various solvents and interacting with other molecules. frontiersin.org For instance, simulations of camphor in methanol (B129727) have been performed to assess the spatial distribution of solvent molecules around the solute and to understand solvatochromic shifts in absorption and emission spectra. frontiersin.org Other studies have investigated the chiral recognition of camphor enantiomers by host molecules like α-cyclodextrin in aqueous solution. capes.gov.br These simulations, often employing force fields like CVFF (Consistent Valence Force Field), can calculate the binding energies and stability of different complexes. capes.gov.br In one study, MD simulations showed greater stability for the complex formed between (1S,4S)-camphor and α-cyclodextrin compared to its (1R,4R)-enantiomer. capes.gov.br Such studies are crucial for understanding how this compound might interact with biological macromolecules or other molecules in a solution. The stability of a ligand-receptor complex during simulation is often assessed by monitoring the Root Mean Square Deviation (RMSD), where stable binding is indicated by low and consistent RMSD values over the simulation time. fortunejournals.com

Table 2: Examples of Molecular Dynamics Simulation Applications for Camphor Systems.
System StudiedSimulation GoalKey Findings / Parameters AnalyzedReference
Camphor in MethanolEvaluate solvatochromic shifts on spectra.Spatial Distribution Function (SDF) of methanol around camphor's oxygen atom. frontiersin.org frontiersin.org
Camphor Enantiomers with α-CyclodextrinInvestigate chiral recognition and complex stability.The complex with (1S,4S)-camphor was found to be more stable than with the (1R,4R)-enantiomer. capes.gov.br capes.gov.br
Camphor on Al(111) surfaceUnderstand adsorption behavior for corrosion inhibition.Adsorption energy calculations indicated strong interaction with the metal surface. dergipark.org.tr dergipark.org.tr
(R)-camphor-thiazolidinone derivative with 6HQO proteinValidate docking results and confirm complex stability.The Root Mean Square Deviation (RMSD) confirmed the stability of the docked complex. researchgate.net researchgate.net

In Silico Prediction of Biological Interactions and Target Binding (Mechanistic Focus)

In silico techniques, especially molecular docking, are pivotal in predicting how a ligand like this compound might bind to a biological target, such as a protein or enzyme. researchgate.net This approach helps in identifying potential pharmacological targets and elucidating the mechanism of action at a molecular level.

Detailed Research Findings:

While specific docking studies for this compound are scarce, research on camphor derivatives has identified plausible biological targets and binding modes. researchgate.net For example, molecular docking of camphor-imine derivatives against the neuraminidase (NA) receptor of the influenza virus has been performed. researchgate.net These studies identified key amino acid residues within the active site, such as ARG118, ASP151, and GLU119, that form critical hydrogen bonds and hydrophobic interactions with the ligands, which are thought to be responsible for the inhibition of the enzyme. researchgate.net

Similarly, QM/MM (Quantum Mechanics/Molecular Mechanics) calculations have been used to investigate the reaction mechanisms of enzymes like cytochrome P450cam, which hydroxylates camphor. nih.gov These studies explore the formation of reactive intermediates and how the protein environment and substrate positioning influence the reaction pathway. nih.govnih.gov Such mechanistic insights are fundamental for designing new derivatives with enhanced or specific biological activities.

Table 3: Predicted Biological Targets and Key Interacting Residues for Camphor Derivatives from In Silico Studies.
Derivative ClassPotential Biological TargetKey Interacting ResiduesPrimary Interaction TypesReference
Camphor-imine derivativesInfluenza Neuraminidase (NA)ARG118, ASP151, GLU119, TRP179, ARG293Hydrogen bonding, hydrophobic interactions researchgate.net
CamphorCytochrome P450camThe enzyme active site orients the camphor for specific hydroxylation.Substrate binding and orientation nih.gov
(R)-camphor-thiazolidinoneBreast cancer target protein (6HQO)Not specifiedInhibitory activity confirmed by docking. researchgate.net researchgate.net
Camphor derivativesFungal CYP51 (sterol biosynthesis enzyme)Not specifiedA potential mechanism for antifungal action. researchgate.net researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for this compound Derivatives

QSAR and QSPR are computational modeling methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. mdpi.comnih.gov These models are invaluable for predicting the properties of new or untested compounds.

Detailed Research Findings:

QSAR studies have been successfully applied to camphor derivatives to predict their biological activities. In one study, a QSAR model was developed to describe the antifungal activity of a series of camphor derivatives against T. versicolor. mdpi.com The model, established through multiple linear regression, revealed that the antifungal activity was significantly influenced by descriptors such as the number of fluorine atoms, relative molecular weight, and electronic properties related to charge distribution. mdpi.comresearchgate.net The statistical quality of the model was high, with a squared correlation coefficient (R²) of 0.911, indicating a strong correlation between the descriptors and the observed activity. mdpi.com

QSPR models are used to predict physicochemical properties like boiling point, solubility, and chromatographic retention indices. nih.govconicet.gov.ar For example, QSPR models for aliphatic alcohols have been developed using descriptors derived from molecular graph theory to predict properties like n-octanol-water partition coefficients and water solubility with high accuracy (R > 0.99). nih.gov Although a specific QSPR model for this compound was not found, these approaches demonstrate the potential to reliably predict its physicochemical properties based on its structure, which is essential for applications in various fields.

Table 4: Example of a QSAR Model for Antifungal Activity of Camphor Derivatives.
Model TypeActivity ModeledKey DescriptorsStatistical SignificanceReference
Multiple Linear Regression (MLR)Antifungal activity against T. versicolor- Number of F atoms
  • Relative molecular weight
  • Atomic orbital electronic population
  • Total charge on positively charged surfaces
  • R² = 0.911 F = 61.5 s² = 0.0973 mdpi.com
    3D-QSAR (CoMFA/CoMSIA)Insecticidal activity (pLD50) of triterpene derivativesSteric and electrostatic fields (CoMFA); Similarity indices (CoMSIA)CoMFA: Q² = 0.672, R²pred = 0.91 CoMSIA: Q² = 0.61, R²pred = 0.94 nih.gov

    Mechanistic Investigations of Methyl Camphorate Biological Interactions in Vitro and Molecular Level

    Enzyme Inhibition and Activation Studies in Cell-Free Systems

    While direct studies on methyl camphorate's effect on isolated enzymes in cell-free systems are not extensively documented in the available literature, research on its parent compound, camphor (B46023), and related derivatives provides some insights into potential enzymatic interactions.

    Camphor itself has been shown to elevate the activity of several enzymes in the blood of male white mice, including alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP). ekb.eg For instance, camphor significantly increased ALT activity, with elevations ranging from 40.6% to 322.0% at doses from 25 to 200 mg/kg. ekb.eg Similarly, AST and ALP activities were also significantly elevated. ekb.eg

    A related compound, 4-methylbenzylidene camphor (4-MBC), has been observed to induce acetylcholinesterase (AChE) activity at concentrations above 0.15 mg/l in zebrafish embryos. nih.gov Conversely, methyl salicylate (B1505791), a compound often formulated with camphor, is known to be converted to salicylic (B10762653) acid, which inhibits the cyclooxygenase (COX) enzyme, thereby reducing prostaglandin (B15479496) synthesis. medex.com.bd

    In the context of drug metabolism, the hydroxylation of camphor is primarily mediated by the cytochrome P450 enzyme CYP2A6 in human liver microsomes. drugbank.com Furthermore, studies on the fungus Aspergillus ochraceus have shown that camphor can induce cytochrome P-450 mediated biotransformation enzymes. scispace.com

    These findings suggest that this compound, as a derivative of camphor, could potentially interact with and modulate the activity of various enzymes, including metabolic enzymes and those involved in neurotransmission. However, specific studies on this compound are required to confirm these hypotheses and elucidate the precise mechanisms of action.

    Table 1: Effects of Camphor and Related Compounds on Enzyme Activity

    CompoundEnzymeOrganism/SystemEffect
    CamphorAlanine aminotransferase (ALT)Male White MiceIncreased activity ekb.eg
    CamphorAspartate aminotransferase (AST)Male White MiceIncreased activity ekb.eg
    CamphorAlkaline phosphatase (ALP)Male White MiceIncreased activity ekb.eg
    4-Methylbenzylidene camphor (4-MBC)Acetylcholinesterase (AChE)Zebrafish EmbryosInduced activity nih.gov
    Methyl SalicylateCyclooxygenase (COX)-Inhibition (via conversion to salicylic acid) medex.com.bd
    CamphorCytochrome P450 (CYP2A6)Human Liver MicrosomesSubstrate for hydroxylation drugbank.com
    CamphorCytochrome P-450Aspergillus ochraceusInduction of biotransformation enzymes scispace.com

    Receptor Binding Profiling and Ligand-Target Interactions

    Research into the receptor binding profile of camphor derivatives has revealed significant interactions, particularly with estrogen and transient receptor potential (TRP) channels.

    The compound 4-methylbenzylidene camphor (4-MBC), a UV filter, has been extensively studied for its estrogenic activity. nih.govnih.goveuropa.eu It has been shown to bind to estrogen receptors (ER), specifically showing a higher potency for ERβ-mediated transactivation compared to ERα in human endometrial Ishikawa cells. nih.gov However, it displays no distinct binding affinity for either ERα or ERβ. nih.gov Interestingly, 4-MBC can also act as an antagonist for both ERα and ERβ. nih.gov Studies comparing 4-MBC with another derivative, 3-benzylidene camphor (3-BC), found that both compounds displaced 16α-125I-estradiol from porcine uterine cytosolic receptors and from recombinant human ERβ, but not from human ERα. nih.govosti.gov This suggests a degree of subtype selectivity for ERβ. nih.govosti.gov

    Camphor itself interacts with several TRP channels, which are involved in thermosensation and nociception. It activates TRPV1 and TRPV3 channels, leading to a rise in intracellular calcium levels. drugbank.com This activation and subsequent desensitization of these channels likely contribute to its analgesic effects. drugbank.com Camphor also activates the cold-sensitive TRPM8 channel, which explains its cooling sensation upon application. drugbank.com

    These findings indicate that this compound, as a camphor derivative, may possess the ability to interact with various receptor systems, including hormone receptors like the estrogen receptor and sensory receptors like the TRP channels. The nature and extent of these interactions would require specific investigation.

    Table 2: Receptor Binding and Interaction Data for Camphor Derivatives

    CompoundReceptor/TargetSystemKey Findings
    4-Methylbenzylidene camphor (4-MBC)Estrogen Receptor α (ERα) and β (ERβ)Human and Rat CellsWeakly induces ERα and with higher potency ERβ transactivation; also acts as an antagonist for both. nih.gov
    4-Methylbenzylidene camphor (4-MBC)Estrogen Receptor β (hERβ)Recombinant HumanDisplaces 16α-125I-estradiol with an IC50 of 35.3 µM. nih.govosti.gov
    3-Benzylidene camphor (3-BC)Estrogen Receptor β (hERβ)Recombinant HumanDisplaces 16α-125I-estradiol with an IC50 of 11.8 µM. nih.govosti.gov
    CamphorTransient Receptor Potential Vanilloid 1 (TRPV1)Dorsal Root Ganglion (DRG) NeuronsActivates and subsequently desensitizes the channel. drugbank.com
    CamphorTransient Receptor Potential Vanilloid 3 (TRPV3)-Activates the channel via pore-region cysteine residues. drugbank.com
    CamphorTransient Receptor Potential Melastatin 8 (TRPM8)-Activates the channel, leading to a cooling sensation. drugbank.com

    Antimicrobial Activity Mechanisms in Model Organisms (In Vitro)

    Studies on camphor and essential oils rich in camphor have demonstrated notable antimicrobial properties against a range of microorganisms, including bacteria and fungi. The mechanisms underlying this activity are multifaceted, often involving disruption of cell membranes and virulence factors.

    Camphor has shown inhibitory effects against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, camphor oil extracted from Cinnamomum camphora exhibited antibacterial activity against oral pathogens like Streptococcus mutans and Enterococcus faecalis. globalresearchonline.net The production of superoxide (B77818) dismutase and lipid peroxidase by camphor is thought to contribute to its antimicrobial action. researchgate.net The lipophilic nature of camphor allows it to potentially disrupt bacterial membrane integrity, leading to increased fluidity and permeability. researchgate.net

    In the context of fungi, camphor has been shown to reduce the virulence of Candida albicans. It can inhibit biofilm formation and the formation of hyphae, which are crucial for the pathogenicity of this fungus. mdpi.com Specifically, at a concentration of 0.16 μL/mL, camphor caused a significant decrease in germ tube formation. mdpi.com It has also been observed to regulate the levels of Cdr1 and Cdr2 efflux pumps, which are involved in azole drug resistance. mdpi.com

    While these studies focus on camphor, it is plausible that this compound shares similar antimicrobial mechanisms due to its structural similarity. Further research is needed to specifically evaluate the antimicrobial efficacy and mechanisms of this compound.

    Table 3: In Vitro Antimicrobial Activity of Camphor and Camphor-Containing Oils

    OrganismAgentEffectPutative Mechanism
    Streptococcus mutansCamphor OilInhibition of growth globalresearchonline.netDisruption of cell membrane researchgate.net
    Enterococcus faecalisCamphor OilInhibition of growth globalresearchonline.netDisruption of cell membrane researchgate.net
    Candida albicansCamphorReduction of biofilm formation and hyphal growth mdpi.com-
    Candida albicansCamphorRegulation of Cdr1 and Cdr2 efflux pumps mdpi.com-

    Cellular Pathway Modulation in Non-Human Cell Lines and Mechanistic Elucidation

    Research on camphor derivatives, particularly 4-methylbenzylidene camphor (4-MBC), has shed light on their ability to modulate various cellular signaling pathways in non-human cell lines. These studies provide a framework for understanding the potential molecular mechanisms of action for related compounds like this compound.

    One of the key pathways affected by 4-MBC is the estrogen signaling pathway. In zebrafish larvae, 4-MBC has been shown to produce estrogenic effects by upregulating the expression of estrogen receptor alpha (erα) mRNA. nih.gov This suggests that ERα is involved in the estrogenic activity induced by 4-MBC. nih.gov

    Furthermore, 4-MBC has been found to activate inflammatory pathways. It can activate p38 MAPK and NF-κB, leading to the production of inflammatory cytokines such as TNF-α and IL-6. nih.govdiva-portal.org In human trophoblast cells, 4-MBC activates the PI3K/AKT and ERK1/2 signaling pathways. nih.govmedchemexpress.com This activation is associated with an increase in reactive oxygen species (ROS) production, which can lead to apoptosis. nih.gov

    In the context of cancer cell lines, some pyrazole (B372694) derivatives of camphor have been shown to function as kinase inhibitors, targeting enzymes like EGFR and VEGFR that are involved in tumor growth. rsc.org Camphor itself has been investigated for its anticancer activity on several human cancer cell lines, with some studies suggesting it can induce apoptosis. researchgate.net

    These findings demonstrate that camphor and its derivatives can interact with and modulate multiple cellular pathways, including those involved in hormone signaling, inflammation, cell survival, and apoptosis. The specific effects of this compound on these pathways remain to be elucidated through direct experimental investigation.

    Table 4: Cellular Pathway Modulation by Camphor Derivatives in Non-Human and Human Cell Lines

    CompoundCell Line/OrganismPathway AffectedObserved Effect
    4-Methylbenzylidene camphor (4-MBC)Zebrafish LarvaeEstrogen Signaling (ERα)Upregulation of erα mRNA, leading to estrogenic effects. nih.gov
    4-Methylbenzylidene camphor (4-MBC)-Inflammatory Pathways (p38 MAPK, NF-κB)Activation, leading to production of TNF-α and IL-6. nih.govdiva-portal.org
    4-Methylbenzylidene camphor (4-MBC)Human Trophoblast Cells (HTR8/SVneo)PI3K/AKT and ERK1/2 SignalingActivation. nih.govmedchemexpress.com
    Pyrazole derivatives of camphorCancer Cell LinesKinase Signaling (EGFR, VEGFR)Inhibition. rsc.org

    Bioanalytical Method Development for this compound in Biological Matrices (Non-Clinical Research)

    The development of robust bioanalytical methods is crucial for studying the pharmacokinetics and metabolism of compounds like this compound in biological matrices such as plasma, urine, and tissue. While specific methods for this compound are not detailed in the provided search results, established techniques for similar compounds, including camphor and methyl salicylate, provide a strong foundation.

    Gas chromatography (GC) is a commonly employed technique for the simultaneous determination of camphor, menthol, and methyl salicylate in ointment formulations. A simple and precise GC method has been developed using a fused silica (B1680970) column with nitrogen as the carrier gas. The specificity of such methods is confirmed by comparing the chromatograms of standard solutions with those from sample matrices to ensure that the analytes are clearly resolved without interference. researchgate.net

    For analysis in biological fluids, sample preparation is a critical step to minimize matrix effects, which can suppress or enhance the ionization of the target analyte and affect the accuracy of the results. medipharmsai.com Techniques such as liquid-liquid extraction (LLE) and protein precipitation are often used to clean up biological samples before analysis. researchgate.netmdpi.com

    The choice of biological matrix can influence the analytical approach. While plasma, serum, and urine are common, analysis in other matrices like tissues may require more complex homogenization procedures. nih.gov For instance, cryogenic ball mills can be used for efficient homogenization of tissue samples. nih.gov

    The development of a bioanalytical method for this compound would likely involve optimizing chromatographic conditions (e.g., column type, mobile phase, and temperature gradient for GC or LC) and sample preparation techniques to ensure sensitivity, selectivity, and reproducibility for its quantification in various biological matrices.

    Table 5: Key Considerations for Bioanalytical Method Development

    Analytical AspectTechnique/ApproachPurpose
    Separation and DetectionGas Chromatography (GC), Liquid Chromatography (LC)To separate the analyte from other components in the sample and quantify it.
    Sample PreparationLiquid-Liquid Extraction (LLE), Protein Precipitation, Solid-Phase Extraction (SPE)To remove interfering substances from the biological matrix and minimize matrix effects. researchgate.netmedipharmsai.commdpi.com
    Matrix Effect EvaluationPost-column infusion, Post-extraction spikingTo assess the impact of co-eluting matrix components on the analyte's ionization. medipharmsai.com
    Method ValidationAccuracy, Precision, Selectivity, Linearity, RecoveryTo ensure the method is reliable and suitable for its intended purpose. nih.gov

    Applications of Methyl Camphorate in Advanced Materials and Organic Synthesis

    Methyl Camphorate as a Chiral Building Block in Asymmetric Synthesis

    The well-defined stereochemistry of the camphor (B46023) framework provides an excellent foundation for asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule. Both this compound and camphoric acid serve as fundamental chiral pool starting materials. cymitquimica.comchemodex.com Their rigid structure allows for predictable chemical transformations, making them desirable for preparing a wide array of compounds, from chiral auxiliaries to ligands for asymmetric catalysis. rhhz.net The stereochemistry of this compound itself is a critical design feature; for instance, the kinetic methylation of (+)-camphor yields the 3-exo-methyl derivative, while thermodynamic control favors the 3-endo isomer. vulcanchem.com This controlled stereodivergence is crucial for the rational design of specific chiral ligands and catalysts. vulcanchem.com

    Derivatives of camphor are highly versatile starting materials for the enantiomerically pure synthesis of natural products. unige.ch The inherent chirality of the camphor molecule is transferred to the target product, ensuring high stereochemical purity. researchgate.net Camphoric acid, in particular, has been utilized as a starting point for the synthesis of intermediates for terpenoids and carotenoids. researchgate.net The ability to perform selective cleavages of the C(1)/C(2) and C(2)/C(3) bonds, in addition to functionalization at various other positions, makes camphor derivatives exceptionally adaptable for constructing complex molecular architectures found in nature. unige.ch

    The camphor skeleton is a common motif in natural products, and its derivatives are logical precursors for their synthesis. thieme-connect.com Research has demonstrated the use of C(3)-derivatives of camphor, such as camphoric acid, in the synthesis of intermediates for both terpenoids and steroids. researchgate.net For example, single-stage synthesis methods have been developed to produce polycyclic nitrogen-containing compounds, which are synthetic analogues of alkaloids, by reacting camphoric acid with various diamines. nih.gov This highlights its role as a foundational scaffold for building intricate and biologically relevant molecules.

    Ligand Design and Coordination Chemistry for Catalytic Systems

    The dicarboxylic nature of camphoric acid makes it an excellent candidate for use as a ligand in coordination chemistry. When it coordinates to a metal center, it is referred to as camphorate. It is frequently employed to construct homochiral metal-organic frameworks (MOFs) and coordination polymers. rsc.orgresearchgate.net These materials are of significant interest for applications in asymmetric catalysis and chiral recognition. researchgate.net

    Systematic studies have been conducted on the synthesis of coordination polymers using d-camphoric acid and various metal ions, including cadmium(II), cobalt(II), and copper(II). rsc.orgacs.orgacs.org For instance, the hydrothermal reaction of d-camphoric acid with cobalt or copper salts yields thermally stable, homochiral coordination polymers. rsc.org One such polymer, [Co(D-Cam)], forms a three-dimensional framework, while another, [Cu2(D-Cam)2(D-H2Cam)2], features a layered structure. rsc.org The magnetic properties of these materials have also been investigated, with the cobalt-based polymer exhibiting antiferromagnetic coupling. rsc.org

    More directly, the 3-exo isomer of this compound has been shown to act as an effective ligand in copper(I)-catalyzed cyclopropanation reactions, achieving high enantiomeric excess (ee >90%) for the formation of trans-cyclopropanes. vulcanchem.com The rigidity of the bicyclic framework is credited with enforcing the facial selectivity required for such high levels of stereocontrol. vulcanchem.com

    Role in Catalyst Development and Optimization for Specific Transformations

    Beyond its role in metal-based catalysis, the camphor framework is integral to the development of purely organic catalysts. Bifunctional organocatalysts, such as thioureas and squaramides, have been synthesized from (+)-camphoric acid. researchgate.net These catalysts are designed with a flexible approach that allows for structural variations to optimize their performance. researchgate.net

    A series of camphor-derived thiourea (B124793) organocatalysts were designed and synthesized from (1R,3S)-camphoric acid and subsequently tested in the one-pot, three-component Kabachnik-Fields reaction to produce enantioselective α-aminophosphonates. rhhz.net The research detailed the optimization of the reaction conditions.

    Table 1: Optimization of the Kabachnik-Fields Reaction Using a Camphor-Derived Thiourea Catalyst (3c)

    Entry Temperature (°C) Time (h) Yield (%) Enantiomeric Excess (ee, %)
    17 -10 5 78 13
    18 -20 6 76 20
    19 -30 6 76 20
    20 -40 6 74 35

    Data sourced from Reddy et al., 2017. rhhz.net

    As shown in the table, catalyst 3c was found to be most effective at -40°C, producing the desired α-aminophosphonate in 74% yield and 35% ee. rhhz.net Similarly, the catalytic activity of these camphoric acid-derived organocatalysts was examined in the asymmetric Michael addition of 1,3-dicarbonyl compounds to trans-β-nitrostyrenes, achieving yields up to 98% and enantiomeric excesses up to 74%. researchgate.net

    Exploration in Polymer Chemistry and Advanced Materials Science (Non-Biological)

    Camphoric acid is emerging as a significant bio-based monomer for the synthesis of novel polyesters with competitive thermal and mechanical properties. rsc.orgnih.gov Its rigid cycloaliphatic structure can be incorporated into polymer backbones to enhance their properties. nih.gov

    Researchers have successfully copolymerized camphoric acid with a variety of linear and cyclic diols to produce a range of polyesters. rsc.orgresearchgate.net For example, Poly(ethylene camphorate) (PEC) has been synthesized and shows properties comparable to polylactic acid (PLA). nih.govresearchgate.net The thermal properties of these camphor-based polyesters are highly dependent on the structure of the diol co-monomer. rsc.org

    Table 2: Thermal and Molecular Weight Properties of Polyesters Derived from Camphoric Acid and Various Diols

    Diol Polymer Catalyst Mn (Da) Dispersity (Đ) Tg (°C)
    Ethylene glycol Poly(ethylene camphorate) (PEC) p-TSA 20,200 2.7 51
    1,3-Propanediol Poly(propylene camphorate) Dual 10,700 4.4 22
    1,4-Butanediol Poly(butylene camphorate) Dual 7,300 3.5 10
    1,5-Pentanediol Poly(pentylene camphorate) Dual 8,200 3.8 -4
    1,6-Hexanediol Poly(hexylene camphorate) Dual 8,900 4.1 -16
    Erythritan Poly(erythritan camphorate) p-TSA 11,500 2.0 100
    Isosorbide (B1672297) Poly(isosorbide camphorate) p-TSA 12,000 2.2 125

    Data sourced from Nsengiyumva and Miller, 2019. rsc.org

    The results demonstrate that using cyclic diols like erythritan and isosorbide leads to polyesters with significantly higher glass transition temperatures (Tg) compared to those made with linear diols. rsc.org Furthermore, camphoric acid has been used as a comonomer to modify existing fossil-based polymers like poly(butylene trans-1,4-cyclohexanedicarboxylate) (PBCE), with the goal of creating more sustainable materials for applications such as food packaging. nih.gov Camphoric acid has also been used to create organometallic polyesters by reacting its salt with triphenylmetallic dihalides or Group IVB metallocene dichlorides. researchgate.net

    Advanced Analytical Methodologies and Purity Assessment for Methyl Camphorate Research

    Chromatographic Method Development for Complex Mixtures (HPLC, GC, SFC)

    The analysis of methyl camphorate, particularly when present in complex matrices such as reaction mixtures or biological samples, requires high-resolution chromatographic techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are powerful tools for the separation and quantification of this compound and related substances.

    High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a primary method for the analysis of moderately polar to non-polar compounds like this compound. The development of an HPLC method would involve optimizing the stationary phase, mobile phase composition, and detector settings to achieve adequate separation from potential impurities like camphoric acid, the mono-methyl ester, and other by-products. A C18 or C8 column would likely provide sufficient retention and resolution. nih.govnih.govresearchgate.net The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), potentially with a pH modifier like acetic acid to control the ionization of any acidic impurities. researchgate.netorgsyn.org Detection can be challenging as this compound lacks a strong chromophore; therefore, a UV detector at low wavelengths (around 210 nm) or a more universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) would be appropriate. nih.gov

    Gas Chromatography (GC): Given the expected volatility of this compound, GC is a highly suitable technique for its analysis. It offers high resolution, speed, and sensitivity, especially when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). rroij.comrroij.com The development of a GC method would focus on selecting the appropriate capillary column and temperature programming. A mid-polarity column, such as one coated with a phenyl polysiloxane phase (e.g., DB-5ms or HP-5ms), would be a logical starting point. For complex mixtures, a polar column like those containing polyethylene (B3416737) glycol (e.g., Carbowax) could also be effective. dtic.miloup.com A temperature gradient would be necessary to ensure the elution of both volatile and less-volatile impurities within a reasonable time frame. rroij.com

    Supercritical Fluid Chromatography (SFC): SFC emerges as a valuable alternative to HPLC and GC, combining some of the best features of both. It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, which provides low viscosity and high diffusivity, allowing for fast separations at lower pressures than HPLC. nih.gov SFC is particularly adept at chiral separations and can also be used for achiral analysis, often providing unique selectivity compared to HPLC. nih.gov For this compound, SFC could offer rapid analysis times and efficient separation from structurally similar compounds. The use of co-solvents like methanol or ethanol (B145695) allows for the modification of mobile phase polarity to optimize resolution. nih.gov

    Table 1: Proposed Starting Parameters for Chromatographic Analysis of this compound

    scienceTechniquelayersParametersettingsSuggested Condition
    HPLCColumnReversed-Phase C18, 250 x 4.6 mm, 5 µm
    Mobile PhaseAcetonitrile:Water (Gradient Elution)
    Flow Rate1.0 mL/min
    DetectorUV (210 nm) or ELSD/RI
    GCColumnDB-5ms, 30 m x 0.25 mm, 0.25 µm
    Carrier GasHelium or Nitrogen at 1-2 mL/min
    Temperature ProgramInitial 100°C, ramp 10°C/min to 250°C
    DetectorFlame Ionization (FID) or Mass Spectrometry (MS)
    SFCColumnChiral or Achiral packed column (e.g., Diol, Amino)
    Mobile PhaseSupercritical CO₂ with Methanol as co-solvent
    Flow Rate2-4 mL/min
    DetectorUV or ELSD

    High-Resolution Mass Spectrometry for Impurity Profiling and Trace Analysis

    High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of this compound and the definitive identification of trace-level impurities. Unlike nominal mass instruments, HRMS provides highly accurate mass measurements (typically with errors <5 ppm), which allows for the determination of the elemental composition of an unknown compound. nih.govunirioja.es

    When coupled with a chromatographic inlet like GC or LC, HRMS can separate and identify impurities present in a this compound sample with a high degree of confidence. For instance, an LC-ESI/LTQ-Orbitrap-MS system can be used to analyze potential non-volatile impurities. nih.gov The accurate mass data helps distinguish between compounds with the same nominal mass but different elemental formulas. Potential impurities in a this compound sample could include unreacted camphoric acid, the mono-methyl ester of camphoric acid, or by-products from side reactions during synthesis. HRMS can differentiate these based on their precise molecular formulas. nih.govresearchgate.net

    Furthermore, tandem mass spectrometry (MS/MS) capabilities of modern HRMS instruments provide structural information through controlled fragmentation of the parent ion. unirioja.es By analyzing the fragmentation pattern of the this compound standard, a library of characteristic fragments can be created. This fragmentation data can then be used to confirm the structure of the main component and to identify the structures of unknown impurities by comparing their fragmentation patterns to that of the parent compound and to theoretical fragmentation pathways. This approach is critical for building a comprehensive impurity profile for research-grade this compound. google.com

    Chiral Separation Techniques for Enantiomeric Purity Determination

    As this compound is derived from camphoric acid, it is a chiral molecule existing as a pair of enantiomers. For many research applications, particularly those involving biological systems or asymmetric synthesis, the determination of enantiomeric purity or enantiomeric excess (ee) is critical.

    Several analytical strategies can be employed for this purpose:

    Chiral Chromatography (HPLC and GC): This is the most direct and common method. It involves the use of a Chiral Stationary Phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For HPLC, CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for a broad range of chiral compounds. rsc.org For GC, cyclodextrin-based CSPs are often used for the separation of volatile enantiomers. rsc.org The development of a chiral separation method for this compound would involve screening various CSPs and mobile/carrier phases to find a system that provides baseline resolution of the two enantiomers.

    Diastereomeric Derivatization: An alternative approach involves reacting the sample, which contains a mixture of enantiomers, with a chiral derivatizing agent (CDA) to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a standard, achiral chromatographic column (HPLC or GC). For this compound, this would likely involve hydrolysis back to camphoric acid, followed by reaction with a chiral alcohol or amine to form diastereomeric esters or amides. (1S)-(-)-Camphanic acid itself is used as a CDA for alcohols and amines, highlighting the utility of this class of compounds in chiral analysis. orgsyn.org After separation, the relative peak areas of the two diastereomers can be used to calculate the enantiomeric purity of the original sample.

    NMR Spectroscopy with Chiral Shift Reagents: Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric purity. In the presence of a chiral shift reagent, such as a lanthanide complex of a chiral ligand (e.g., tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), the enantiomers in a racemic mixture will exhibit separate signals in the NMR spectrum. google.com The integration of these distinct signals provides a quantitative measure of the enantiomeric ratio.

    Quantitative Analytical Method Validation for Research Purposes and Quality Control of Research Materials

    For research to be reliable and reproducible, the analytical methods used to assess the purity and concentration of materials like this compound must be properly validated. Method validation ensures that a specific analytical procedure is fit for its intended purpose. For research and the quality control of research-grade materials, key validation parameters are established according to guidelines like those from the International Council for Harmonisation (ICH). researchgate.netrroij.com

    A validation protocol for a quantitative method (e.g., HPLC or GC) for this compound would typically include the following:

    Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net This is often demonstrated by analyzing spiked placebo samples or by showing baseline resolution between the analyte and all potential interfering peaks.

    Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. nih.gov This is determined by analyzing a series of standards at different concentrations and performing a linear regression analysis on the response-versus-concentration plot. A correlation coefficient (R²) value greater than 0.99 is typically desired. vnu.edu.vn

    Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by performing recovery studies on samples spiked with a known amount of analyte at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). rroij.com

    Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

    Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (e.g., different days, different analysts, different equipment). researchgate.netvnu.edu.vn

    Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govresearchgate.net

    Table 2: Typical Acceptance Criteria for Analytical Method Validation

    check_circleParameterverifiedCommon Acceptance CriterioninfoPurpose
    Linearity (R²)≥ 0.99Ensures proportionality of signal to concentration.
    Accuracy (% Recovery)98.0% - 102.0%Measures how close the result is to the true value.
    Precision (% RSD)≤ 2.0%Measures the scatter of results from replicate measurements.
    SelectivityNo interference at analyte retention timeEnsures the signal is only from the analyte.
    LOQSignal-to-Noise Ratio ≥ 10Defines the lowest concentration that can be reliably measured.

    Table of Mentioned Compounds

    Compound Name
    This compound
    Camphoric acid
    Acetonitrile
    Methanol
    Acetic acid
    Nitrogen
    Helium
    Carbon dioxide
    Ethanol
    (1S)-(-)-Camphanic acid

    Future Directions and Emerging Research Avenues for Methyl Camphorate

    Integration of Artificial Intelligence and Machine Learning in Methyl Camphorate Research and Design

    The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is poised to revolutionize the way this compound and its derivatives are studied and utilized. These computational tools offer the potential to accelerate the discovery of new compounds with desired properties, optimize reaction conditions, and deepen our understanding of structure-activity relationships.

    One of the key challenges in this area is the development of accurate and robust predictive models. researchgate.net This requires large and diverse datasets of high-quality experimental data. As more data on this compound and its derivatives become available, the predictive power of AI and ML models will continue to improve. The integration of AI can also enhance the accessibility and utilization of real-world data, including the extraction, standardization, and harmonization of information from various sources. nih.gov

    The application of AI and ML is not limited to property prediction. These technologies can also be used to optimize synthetic routes, predict reaction outcomes, and even propose novel reaction pathways. mdpi.com For example, an AI system could be tasked with designing the most efficient and sustainable synthesis of a specific this compound derivative, taking into account factors such as yield, cost, and environmental impact.

    Exploration of Novel Reactivity and Unconventional Transformations

    While the chemistry of camphor (B46023) and its derivatives has been studied for over a century, there is still much to be discovered in terms of their reactivity. researchgate.net Researchers are actively exploring novel and unconventional transformations of the camphor scaffold to access new chemical space and create molecules with unique properties. researchgate.net

    Recent advancements in C-H functionalization methodologies are providing new ways to selectively and predictably derivatize the camphor framework. researchgate.net These methods allow for the direct conversion of C-H bonds, which are ubiquitous in organic molecules, into a variety of functional groups. This opens up new possibilities for the synthesis of complex this compound derivatives that were previously difficult or impossible to access.

    Another area of active research is the use of camphor derivatives in asymmetric catalysis. The inherent chirality of camphor makes it an excellent starting material for the synthesis of chiral ligands and catalysts. mdpi.com These catalysts can be used to control the stereochemistry of chemical reactions, which is crucial for the production of enantiomerically pure compounds. Researchers are exploring the use of novel camphor-derived catalysts in a variety of asymmetric transformations, including glycosylation reactions. mdpi.com

    The study of unusual transformations of camphor and its derivatives has also led to the discovery of new and unexpected reaction pathways. researchgate.net For example, the reaction of camphor with metallic sodium has been shown to produce a complex dimeric product through a series of unexpected rearrangements. researchgate.net These types of discoveries not only expand our fundamental understanding of chemical reactivity but can also lead to the development of new synthetic methods.

    Future research in this area will likely focus on the development of even more selective and efficient methods for the functionalization of the camphor scaffold. This will involve the design of new catalysts, the exploration of new reaction conditions, and the use of computational tools to guide experimental design. The ultimate goal is to be able to precisely control the structure and properties of this compound derivatives to meet the demands of a wide range of applications.

    Green Chemistry Principles in this compound Synthesis and Derivatization

    The principles of green chemistry are becoming increasingly important in all areas of chemical research and development, and the synthesis of this compound and its derivatives is no exception. magritek.com Green chemistry is a framework of twelve principles that aim to reduce or eliminate the use and generation of hazardous substances in the design, manufacture, and application of chemical products. acs.orgcore.ac.uk

    One of the key principles of green chemistry is the use of renewable feedstocks. magritek.com Camphor, the precursor to this compound, is a naturally occurring compound that can be extracted from the wood of the camphor laurel tree. researchgate.net This makes it a renewable and sustainable starting material for chemical synthesis.

    Another important principle of green chemistry is the maximization of atom economy. acs.org This means designing synthetic routes that incorporate the maximum number of atoms from the reactants into the final product, thus minimizing waste. diva-portal.org Researchers are developing new synthetic methods for this compound and its derivatives that have high atom economy, such as catalytic reactions that use small amounts of a catalyst to facilitate a transformation without being consumed in the process. acs.org

    The use of safer solvents and reaction conditions is also a key aspect of green chemistry. magritek.com Traditional organic synthesis often relies on the use of volatile and toxic organic solvents. Researchers are exploring the use of greener alternatives, such as water, supercritical fluids, and ionic liquids, for the synthesis of this compound and its derivatives. slideshare.net They are also developing solvent-free reaction conditions, which can further reduce the environmental impact of chemical synthesis. core.ac.uk

    The development of biocatalytic methods is another promising area of green chemistry research. Enzymes are highly specific and efficient catalysts that can often carry out transformations under mild and environmentally friendly conditions. acs.org Researchers are exploring the use of enzymes for the synthesis and derivatization of this compound, which could lead to cleaner and more sustainable manufacturing processes.

    By incorporating the principles of green chemistry into the synthesis and derivatization of this compound, researchers can develop new processes that are not only more efficient and cost-effective but also have a smaller environmental footprint.

    Interdisciplinary Research Frontiers (e.g., Chemoinformatics, Supramolecular Chemistry, Chemical Biology beyond clinical applications)

    The future of this compound research lies not only in the core disciplines of chemistry but also at the interface with other scientific fields. Interdisciplinary approaches are essential for tackling complex challenges and unlocking the full potential of this versatile molecule.

    Chemoinformatics plays a crucial role in managing and analyzing the vast amounts of data generated in chemical research. By applying computational techniques, researchers can build databases of this compound derivatives and their properties, develop predictive models for structure-activity relationships, and identify promising new areas for investigation. This data-driven approach can significantly accelerate the pace of discovery.

    Supramolecular chemistry , the study of non-covalent interactions between molecules, offers exciting possibilities for the development of new materials and systems based on this compound. The unique shape and functionality of the camphor scaffold make it an attractive building block for the construction of self-assembling systems, such as gels, liquid crystals, and molecular containers. These materials could have applications in areas such as drug delivery, sensing, and catalysis. The study of camphor derivatives has already shown their potential in forming complex supramolecular structures. researchgate.net

    Chemical biology provides the tools to study the interactions of this compound and its derivatives with biological systems at the molecular level. While much of the previous research has focused on clinical applications nih.gov, there is a growing interest in exploring the broader biological activities of these compounds. For example, researchers are investigating the potential of camphor derivatives as probes to study biological processes, as modulators of enzyme activity, or as components of biosensors. These studies, which are not directly aimed at developing new drugs, can provide valuable insights into fundamental biological mechanisms. researchgate.net

    The convergence of these and other disciplines, such as materials science and engineering, will undoubtedly lead to new and unexpected discoveries in the field of this compound research. csct.ac.uk By fostering collaboration and communication across traditional scientific boundaries, the research community can ensure that the full potential of this remarkable natural product is realized.

    Q & A

    Q. What are the established synthetic routes for methyl camphorate, and how can researchers optimize yield and purity?

    this compound is typically synthesized via esterification of camphor derivatives. A common method involves reacting camphor-10-sulfonic acid with methanol under acidic catalysis. To optimize yield and purity:

    • Use reflux conditions (e.g., 80°C for 6–8 hours) with stoichiometric control of reactants.
    • Purify via recrystallization in ethanol or column chromatography with silica gel (40–63 μm particle size).
    • Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C, δ 0.8–2.5 ppm for methyl and camphor backbone signals) .

    Q. How is this compound characterized using spectroscopic and chromatographic methods?

    Key characterization techniques include:

    • NMR Spectroscopy : Identify methyl groups (singlet at δ 1.2–1.4 ppm) and the camphor skeleton (distinct multiplet patterns in δ 2.0–2.8 ppm).
    • Chiral HPLC : Utilize columns coated with nickel(II) bis[3-(heptafluorobutyryl)-(1R)-camphorate] (e.g., Column #C in ) for enantiomeric separation.
    • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition typically >200°C).
    • FTIR : Confirm ester C=O stretch at ~1740 cm⁻¹ .

    Advanced Research Questions

    Q. How does the incorporation of this compound units affect the thermal properties of copolymers like PEC-co-PET?

    Poly(ethylene camphorate) (PEC) copolymers with PET show enhanced thermal stability:

    • Glass Transition Temperature (Tg) : PEC-co-PET with 20% camphorate content exhibits Tg = 59–66°C, comparable to PET.
    • Melting Temperature (Tm) : Tm ranges from 180–209°C, influenced by camphorate’s rigid bicyclic structure.
    • Methodology : Synthesize via polycondensation of bis(hydroxyethyl) camphorate (BEHC) and bis(hydroxyethyl) terephthalate (BHET). Characterize using DSC (heating rate 10°C/min under N₂) and WAXD for crystallinity analysis .

    Q. What strategies resolve contradictions in reported enantiomeric separation efficiencies using camphorate-based chiral columns?

    Discrepancies in separation efficiency often arise from column preparation variables. To address this:

    • Column Optimization : Test varying ratios of camphorate derivatives in stationary phases (e.g., 1% nickel(II) camphorate in OV-1 vs. β-cyclodextrin derivatives).
    • Statistical Design : Apply factorial design to evaluate temperature, mobile phase composition, and flow rate effects.
    • Validation : Cross-validate results with ORD (optical rotatory dispersion) or NMR chiral shift reagents .

    Q. How can researchers design experiments to investigate this compound’s role in chiral recognition mechanisms?

    A robust experimental framework includes:

    • Synthesis of Probes : Prepare this compound derivatives with fluorophores (e.g., dansyl chloride) for fluorescence-based binding assays.
    • Computational Modeling : Use DFT (Density Functional Theory) to simulate host-guest interactions with chiral analytes like terpene alcohols.
    • Kinetic Studies : Measure association constants (Ka) via isothermal titration calorimetry (ITC) at 25°C.
    • Cross-Validation : Compare results with X-ray crystallography of camphorate-analyte co-crystals .

    Methodological Considerations

    • Reproducibility : Document reaction conditions (e.g., solvent purity, catalyst batch) and instrument calibration details (e.g., NMR lock frequency).
    • Data Contradictions : Use Bland-Altman plots or Cohen’s kappa to assess inter-lab variability in chiral separation studies .
    • Ethical Compliance : For studies involving human/animal subjects, follow institutional review board (IRB) protocols for compound safety testing .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.